Technical Monograph: Diflorasone Diacetate & Acetyloxy Derivatives
Technical Monograph: Diflorasone Diacetate & Acetyloxy Derivatives
High-Potency Fluorinated Corticosteroid for Dermatological Application [1]
Structural Elucidation & Chemical Identity[1][2]
Diflorasone Diacetate (often referred to in component nomenclature as Acetyloxy Diflorasone) is a synthetic, fluorinated corticosteroid classified as a high-potency (Class I/II) anti-inflammatory agent.[1] Its structural efficacy is derived from specific modifications to the pregnane nucleus, designed to enhance lipophilicity, receptor affinity, and metabolic stability.[1]
1.1 Chemical Nomenclature & Identity[1]
-
IUPAC Name:
-Difluoro- -trihydroxy- -methylpregna-1,4-diene-3,20-dione 17,21-diacetate[1][2][3][4] -
Common Name: Diflorasone Diacetate[1][5][2][3][4][6][7][8][9][10][11]
-
CAS Number: 33564-31-7[1]
-
Molecular Formula:
[1][2][3]
1.2 Structure-Activity Relationship (SAR) Analysis
The molecule's potency is dictated by three critical structural modifications to the hydrocortisone backbone:
-
C6 & C9 Fluorination: The introduction of fluorine atoms at the
and positions significantly increases glucocorticoid receptor (GR) affinity and prevents metabolic oxidation, thereby extending half-life. -
C17 & C21 Di-Acetylation (Acetyloxy groups): The esterification of hydroxyl groups at positions 17 and 21 with acetate moieties creates the "Acetyloxy" character. This dramatically increases lipophilicity (
), facilitating transepidermal penetration through the stratum corneum.[1] These esters act as prodrugs, hydrolyzing intracellularly to release the active alcohol forms.[1] -
C16 Methylation: The
-methyl group stabilizes the side chain and reduces mineralocorticoid activity (sodium retention), improving the safety profile.[1]
Caption: Structure-Activity Relationship (SAR) of Diflorasone Diacetate showing functional contributions of substituents.
Physicochemical Properties[1][2][12][13]
The following data is critical for formulation scientists developing topical vehicles (creams/ointments).
| Property | Value / Description | Relevance |
| Physical State | White to off-white crystalline powder | API handling |
| Melting Point | ~220–225°C (Decomposes) | Thermal stability limit |
| Solubility (Water) | Insoluble (< 1 mg/mL) | Requires co-solvents |
| Solubility (Organics) | Soluble in Methanol, Acetone, Chloroform | Analytical sample prep |
| LogP (Octanol/Water) | ~3.8 | Predicts skin permeation |
| Polymorphism | Exists in multiple forms (DD1, DD2, DDW) | Bioavailability impact |
| pKa | ~12.6 (Weakly acidic hydroxyls) | pH stability range |
Expert Insight: Diflorasone diacetate exhibits polymorphism.[1] The specific crystal form can impact dissolution rates in semi-solid matrices. Ensure the API source is characterized by X-Ray Powder Diffraction (XRPD) to confirm the polymorph (typically Form DD1 or Monohydrate DDW) [1].
Pharmacology & Mechanism of Action[2][4][11]
Diflorasone Diacetate functions via the classical genomic glucocorticoid pathway. As a di-ester, it is highly lipophilic, allowing it to passively diffuse across the cell membrane.[1]
3.1 Molecular Pathway[1]
-
Entry: Passive diffusion through the plasma membrane.
-
Activation: Intracellular esterases may partially hydrolyze the acetoxy groups to active metabolites (though the diacetate itself has receptor affinity).
-
Binding: Ligand binds to the cytosolic Glucocorticoid Receptor (GR), displacing heat shock proteins (Hsp90).[1]
-
Translocation: The Receptor-Ligand complex dimerizes and translocates to the nucleus.
-
Transcription: The complex binds to Glucocorticoid Response Elements (GREs) on DNA.[6][11]
Caption: Genomic Mechanism of Action: From membrane diffusion to anti-inflammatory gene modulation.[1]
Analytical Methodology: HPLC Protocol
For the quantification of Diflorasone Diacetate in bulk API or formulation, a Reverse-Phase HPLC (RP-HPLC) method is the gold standard.[1] The following protocol is designed for self-validation.
4.1 Chromatographic Conditions
-
Column: C18 (Octadecylsilane),
mm, packing (e.g., Agilent Zorbax or Waters Symmetry).[1] -
Mobile Phase: Acetonitrile : Water (50:50 to 60:40 v/v).
-
Note: Adjust ratio to achieve a retention time (
) of ~8-10 minutes.
-
-
Flow Rate: 1.0 mL/min.[12]
-
Temperature: Ambient (
) or controlled ( ). -
Injection Volume: 20
.
4.2 Standard Preparation
-
Weigh 10 mg of Diflorasone Diacetate Reference Standard.
-
Dissolve in 10 mL Methanol (Stock A: 1 mg/mL).
-
Dilute Stock A with Mobile Phase to a working concentration of 50
.
4.3 System Suitability Criteria (Self-Validation)
Before running samples, the system must pass these checks:
-
Tailing Factor (
): (Ensures peak symmetry).[1] -
Theoretical Plates (
): (Ensures column efficiency). -
RSD (Replicate Injections):
for peak area (Ensures precision).
Caption: Analytical workflow for the quantification of Diflorasone Diacetate.[1][5][3][4][9][11][13][14][12][15][16]
Synthesis & Degradation Profile
5.1 Synthetic Route Overview
The synthesis typically begins with 16-methylprednisolone derivatives.[1]
-
Fluorination: Electrophilic fluorination at C6 and C9 using reagents like perchloryl fluoride (
) or Selectfluor. -
Esterification: Reaction with acetic anhydride (
) in the presence of a catalyst (e.g., pyridine or DMAP) to acetylate the C17 and C21 hydroxyls.
5.2 Degradation Pathways
Stability is a major concern in aqueous formulations.
-
Hydrolysis: The C21-ester is most labile, followed by the C17-ester.[1] Hydrolysis yields Diflorasone 17-acetate or Diflorasone (free alcohol), which are less lipophilic and potentially less potent in topical delivery.[1]
-
Isomerization: Acyl migration can occur between C17 and C21 under basic conditions.
-
Photolysis: Exposure to UV light can cause degradation of the A-ring (dienone system).
Storage Requirement: Store in tight, light-resistant containers at controlled room temperature (
References
-
PubChem. (n.d.).[1][5] Diflorasone Diacetate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Drugs.com. (2024).[1] Diflorasone Prescribing Information. Retrieved from [Link][1][3]
-
U.S. Food and Drug Administration (FDA). (2014).[7] Draft Guidance on Diflorasone Diacetate. Retrieved from [Link][1][5][2][3][10][14]
Sources
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- 4. drugs.com [drugs.com]
- 5. Diflorasone | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diflorasone Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Articles [globalrx.com]
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- 11. What is the mechanism of Diflorasone Diacetate? [synapse.patsnap.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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